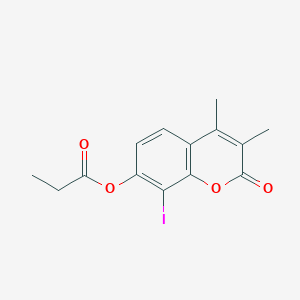
8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate typically involves the iodination of 3,4-dimethyl-2-oxochromen-7-yl propanoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and efficiency. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Major Products Formed
Substitution: Amino or thio derivatives of the chromen-2-one structure.
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Alcohol derivatives with potential biological activities.
科学研究应用
Chemistry
In chemistry, 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, dyes, and polymers.
作用机制
The mechanism of action of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and chromen-2-one moiety play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(8-Bromo-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a bromine atom instead of iodine.
(8-Chloro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a chlorine atom instead of iodine.
(8-Fluoro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate imparts unique chemical and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
499117-23-6 |
|---|---|
分子式 |
C14H13IO4 |
分子量 |
372.15g/mol |
IUPAC 名称 |
(8-iodo-3,4-dimethyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C14H13IO4/c1-4-11(16)18-10-6-5-9-7(2)8(3)14(17)19-13(9)12(10)15/h5-6H,4H2,1-3H3 |
InChI 键 |
VDKWPOLLCGXYLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I |
规范 SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B483643.png)
![N,N-dimethyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B483649.png)
![N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B483650.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B483699.png)
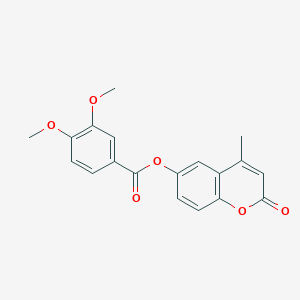
![6-benzyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B483715.png)
![8-iodo-3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B483724.png)
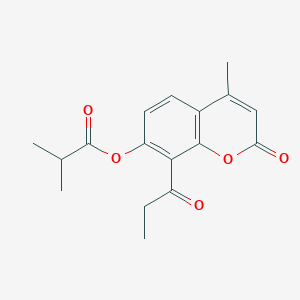
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B483732.png)
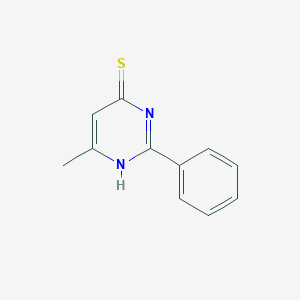
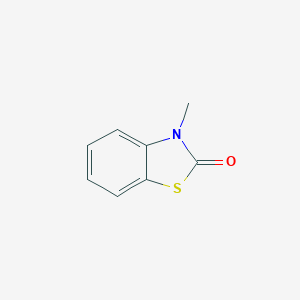
![4-[(4-ethoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B483782.png)
![4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide](/img/structure/B483783.png)
![4-[(3-chlorophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine](/img/structure/B483823.png)
